(3aR,4R,5R,6aS)-Hexahydro-5-hydroxy-4-[(1E,3S)-3-hydroxy-1-octen-1-yl]-2H-cyclopenta[b]furan-2-one
(3aR,4R,5R,6aS)-Hexahydro-5-hydroxy-4-[(1E,3S)-3-hydroxy-1-octen-1-yl]-2H-cyclopenta[b]furan-2-one
Prostaglandin lactone-diol, also known as pg-lactone diol, belongs to the class of organic compounds known as fatty alcohols. These are aliphatic alcohols consisting of a chain of a least six carbon atoms. Prostaglandin lactone-diol is slightly soluble (in water) and a very weakly acidic compound (based on its pKa).
Brand Name:
Vulcanchem
CAS No.:
26054-67-1
VCID:
VC0031310
InChI:
InChI=1S/C15H24O4/c1-2-3-4-5-10(16)6-7-11-12-8-15(18)19-14(12)9-13(11)17/h6-7,10-14,16-17H,2-5,8-9H2,1H3/b7-6+/t10-,11+,12+,13+,14-/m0/s1
SMILES:
CCCCCC(C=CC1C(CC2C1CC(=O)O2)O)O
Molecular Formula:
C15H24O4
Molecular Weight:
268.35 g/mol
(3aR,4R,5R,6aS)-Hexahydro-5-hydroxy-4-[(1E,3S)-3-hydroxy-1-octen-1-yl]-2H-cyclopenta[b]furan-2-one
CAS No.: 26054-67-1
Reference Standards
VCID: VC0031310
Molecular Formula: C15H24O4
Molecular Weight: 268.35 g/mol
CAS No. | 26054-67-1 |
---|---|
Product Name | (3aR,4R,5R,6aS)-Hexahydro-5-hydroxy-4-[(1E,3S)-3-hydroxy-1-octen-1-yl]-2H-cyclopenta[b]furan-2-one |
Molecular Formula | C15H24O4 |
Molecular Weight | 268.35 g/mol |
IUPAC Name | (3aR,4R,5R,6aS)-5-hydroxy-4-[(E,3S)-3-hydroxyoct-1-enyl]-3,3a,4,5,6,6a-hexahydrocyclopenta[b]furan-2-one |
Standard InChI | InChI=1S/C15H24O4/c1-2-3-4-5-10(16)6-7-11-12-8-15(18)19-14(12)9-13(11)17/h6-7,10-14,16-17H,2-5,8-9H2,1H3/b7-6+/t10-,11+,12+,13+,14-/m0/s1 |
Standard InChIKey | UMDQPEMZJHAFNL-FNLFQXNBSA-N |
Isomeric SMILES | CCCCC[C@@H](/C=C/[C@H]1[C@@H](C[C@H]2[C@@H]1CC(=O)O2)O)O |
SMILES | CCCCCC(C=CC1C(CC2C1CC(=O)O2)O)O |
Canonical SMILES | CCCCCC(C=CC1C(CC2C1CC(=O)O2)O)O |
Appearance | Assay:≥95%A solution in methyl acetate |
Description | Prostaglandin lactone-diol, also known as pg-lactone diol, belongs to the class of organic compounds known as fatty alcohols. These are aliphatic alcohols consisting of a chain of a least six carbon atoms. Prostaglandin lactone-diol is slightly soluble (in water) and a very weakly acidic compound (based on its pKa). |
Synonyms | [3aα,4α(1E,3S*),5β,6aα]-(-)-Hexahydro-5-hydroxy-4-(3-hydroxy-1-octenyl)-2H-cyclopenta[b]furan-2-one; |
PubChem Compound | 12895812 |
Last Modified | Nov 11 2021 |
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